
(1,1-Diethoxy-5-methylhexa-1,2,5-trien-3-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Diethoxy-5-methylhexa-1,2,5-trien-3-yl)benzene is an organic compound that features a benzene ring substituted with a complex aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Diethoxy-5-methylhexa-1,2,5-trien-3-yl)benzene likely involves multiple steps, including the formation of the triene system and the introduction of ethoxy groups. A possible synthetic route could start with the preparation of the triene intermediate, followed by the addition of ethoxy groups under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such a compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(1,1-Diethoxy-5-methylhexa-1,2,5-trien-3-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The triene system can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions could target the triene system or the ethoxy groups, leading to different products.
Substitution: The benzene ring and the ethoxy groups can participate in substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alkanes or alcohols.
Scientific Research Applications
(1,1-Diethoxy-5-methylhexa-1,2,5-trien-3-yl)benzene could have applications in several scientific fields:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying the effects of triene systems on biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action for (1,1-Diethoxy-5-methylhexa-1,2,5-trien-3-yl)benzene would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzene derivatives with aliphatic chains and functional groups, such as:
- (1,1-Diethoxy-5-methylhexa-1,2,5-trien-3-yl)benzene analogs with different substituents.
- Other triene-containing benzene derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the potential reactivity of the triene system, which could lead to unique chemical and biological properties.
Properties
CAS No. |
922173-83-9 |
|---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
InChI |
InChI=1S/C17H22O2/c1-5-18-17(19-6-2)13-16(12-14(3)4)15-10-8-7-9-11-15/h7-11H,3,5-6,12H2,1-2,4H3 |
InChI Key |
OMWLSSQECBQSFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C=C(CC(=C)C)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


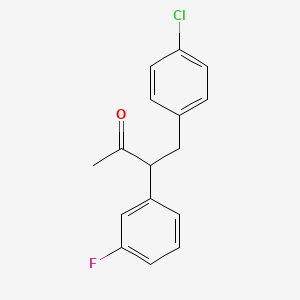
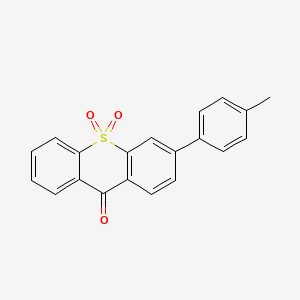

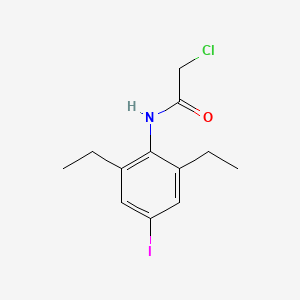
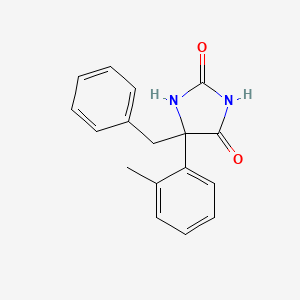
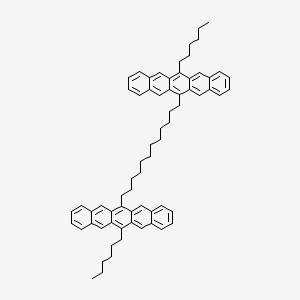
![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)
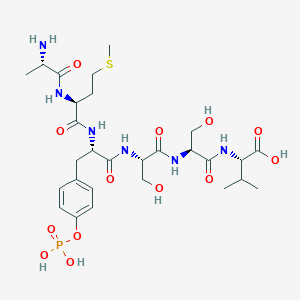

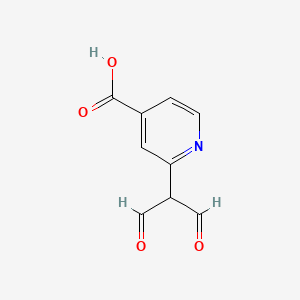
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)
![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
